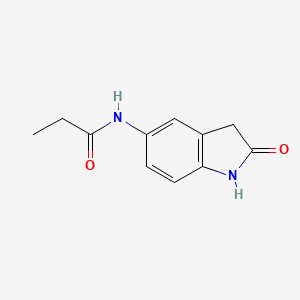

N-(2-oxoindolin-5-yl)propionamide

説明

N-(2-oxoindolin-5-yl)propionamide is a synthetic small molecule featuring a 2-oxoindolin core substituted at the 5-position with a propionamide group. Structural modifications to the indolinone scaffold, such as variations in the amide side chain or substituents on the aromatic ring, significantly influence its pharmacological profile .

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

N-(2-oxo-1,3-dihydroindol-5-yl)propanamide |

InChI |

InChI=1S/C11H12N2O2/c1-2-10(14)12-8-3-4-9-7(5-8)6-11(15)13-9/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |

InChIキー |

HHYYCDSLDUDUBN-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

N-(2-oxoindolin-5-yl)propionamide can be synthesized through a reaction between propionic acid and 5-aminoindolin-2-one. The reaction typically involves the use of a general procedure where propionic acid is reacted with 5-aminoindolin-2-one to yield the desired compound as a white solid with a yield of approximately 45.7% .

Industrial Production Methods

While specific industrial production methods for N-(2-oxoindolin-5-yl)propionamide are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of appropriate starting materials under controlled conditions.

化学反応の分析

Types of Reactions

N-(2-oxoindolin-5-yl)propionamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: While its industrial applications are still being explored, it holds promise for the development of new therapeutic agents.

作用機序

The mechanism of action of N-(2-oxoindolin-5-yl)propionamide involves its interaction with molecular targets involved in cellular apoptotic pathways. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the regulation of proteins such as BIM, BAX, Bcl-2, p53, and XIAP, which play crucial roles in the apoptotic machinery .

類似化合物との比較

Key Research Findings

- Kinase Selectivity : The 3-position substituent (e.g., pyrrole in Compound 2e) is critical for TLK2 vs. TLK1 selectivity. Removal of this group abolishes selectivity .

- Anticancer Potency: Quinoline derivatives () outperform propionamide in vitro but suffer from pharmacokinetic limitations .

- Structural Trade-offs : Increasing lipophilicity (e.g., butyramide) enhances CNS penetration but reduces solubility, highlighting the need for balanced design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。